molecular formula C20H20N4OS B3482929 N-{3-cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide

N-{3-cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B3482929
M. Wt: 364.5 g/mol
InChI Key: GNWHGKCBJBHVNU-UHFFFAOYSA-N
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Description

N-{3-cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 2-bromo-3-methylthiophene, using palladium-catalyzed cross-coupling reactions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, often using cyanide salts like sodium cyanide or potassium cyanide.

    Formation of the Pyrazole Ring: The pyrazole ring is typically formed through the condensation of hydrazines with 1,3-diketones or β-keto esters.

    Coupling of the Rings: The final step involves coupling the thiophene and pyrazole rings, often using amide bond formation reactions facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-{3-cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic

Properties

IUPAC Name

N-[3-cyano-5-methyl-4-(4-propan-2-ylphenyl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-12(2)14-5-7-15(8-6-14)18-13(3)26-20(16(18)11-21)23-19(25)17-9-10-22-24(17)4/h5-10,12H,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWHGKCBJBHVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=CC=NN2C)C#N)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{3-cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{3-cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 4
N-{3-cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 5
N-{3-cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
N-{3-cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide

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